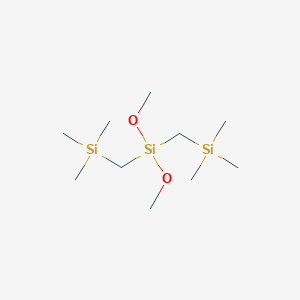

双(三甲基硅烷基甲基)二甲氧基硅烷

描述

Bis(trimethylsilylmethyl)dimethoxysilane is a chemical compound with the molecular formula C10H28O2Si3 . It is not commonly found in nature .

Synthesis Analysis

Bis(trimethylsilylmethyl)dimethoxysilane can be synthesized from Sodium Methoxide and Silane, chloromethoxybis[(trimethylsilyl)methyl]- . The reaction occurs efficiently in tetrahydrofuran at ambient temperature .Molecular Structure Analysis

The molecular structure of Bis(trimethylsilylmethyl)dimethoxysilane consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The IUPAC name for this compound is dimethoxy-bis(trimethylsilylmethyl)silane .Chemical Reactions Analysis

The trimethylsilyl groups on a molecule like Bis(trimethylsilylmethyl)dimethoxysilane have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis

Bis(trimethylsilylmethyl)dimethoxysilane has a molecular weight of 264.58 g/mol . It has a density of 0.8±0.1 g/cm3 . The boiling point is 237.9±25.0 °C at 760 mmHg . The compound has a topological polar surface area of 18.5 Ų .科学研究应用

有机金属化学

双(三甲基硅烷基甲基)二甲氧基硅烷用于有机金属化学。 它是该领域中一类在有机金属化学中发挥重要作用的化合物 . 这些化合物的反应性取决于其在溶液中的聚集程度 .

溶解度研究

该化合物用于溶解度研究。 例如,双(三甲基硅烷基)甲基钠是一种相关化合物,在烷烃中具有很高的溶解度 . 这一特性使其在较重的碱金属化合物中独树一帜,因为这些化合物通常不溶于惰性溶剂,或由于其高反应性而在配位溶剂中发生溶剂解 .

结构研究

双(三甲基硅烷基甲基)二甲氧基硅烷用于结构研究。 对应化合物通过 O- 和 N- 配体(四氢呋喃和四甲基乙二胺)进行配位,对其进行 X 射线晶体学分析,可以了解未配位化合物在溶液中的可能结构基序 .

核磁共振波谱

该化合物用于核磁共振波谱研究。 在稀溶液中,双(三甲基硅烷基)甲基钠以四聚体形式存在,而更浓的溶液则呈现六聚体形式 .

冰点降低法

双(三甲基硅烷基甲基)二甲氧基硅烷用于冰点降低法,这是一种通过观察溶质对溶剂冰点的影響来确定溶质分子量的技术 .

有机金属化合物的合成

安全和危害

作用机制

Target of Action

Bis(trimethylsilylmethyl)dimethoxysilane is a chemical compound that primarily targets organic molecules for modification. It is often used in the synthesis of other complex compounds . The primary targets of this compound are the reactive sites on organic molecules where it can form bonds and modify the structure of the target molecule .

Mode of Action

Bis(trimethylsilylmethyl)dimethoxysilane interacts with its targets through a process known as silylation. In this process, the compound forms a bond with the target molecule, replacing a hydrogen atom with a trimethylsilyl group . This results in the formation of a new compound with altered properties.

Biochemical Pathways

The exact biochemical pathways affected by Bis(trimethylsilylmethyl)dimethoxysilane are dependent on the specific target molecule. In general, the addition of a trimethylsilyl group can significantly alter the physical and chemical properties of the target molecule, including its reactivity, volatility, and polarity .

Pharmacokinetics

Safety data sheets indicate that it may cause eye irritation , suggesting that it is absorbed to some extent when it comes into contact with biological tissues.

Result of Action

The result of Bis(trimethylsilylmethyl)dimethoxysilane’s action is the formation of a new compound with a trimethylsilyl group. This can significantly alter the properties of the target molecule, potentially making it more volatile or changing its reactivity .

Action Environment

The action of Bis(trimethylsilylmethyl)dimethoxysilane can be influenced by various environmental factors. For example, the presence of other reactive species in the environment can compete with the target molecule for reaction with Bis(trimethylsilylmethyl)dimethoxysilane. Additionally, factors such as temperature and pH can influence the rate and extent of the reaction .

生化分析

Cellular Effects

The effects of bis(trimethylsilylmethyl)dimethoxysilane on various types of cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and other cellular components . Additionally, bis(trimethylsilylmethyl)dimethoxysilane can impact cell signaling by interacting with receptors and other signaling molecules, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, bis(trimethylsilylmethyl)dimethoxysilane exerts its effects through various mechanisms. One of the primary mechanisms is the formation of stable bonds with biomolecules, which can lead to enzyme inhibition or activation . The compound’s silicon atoms can interact with the active sites of enzymes, altering their catalytic activity and affecting the overall biochemical pathways. Additionally, bis(trimethylsilylmethyl)dimethoxysilane can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific genes and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(trimethylsilylmethyl)dimethoxysilane can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function . Long-term studies have shown that bis(trimethylsilylmethyl)dimethoxysilane can have lasting effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of bis(trimethylsilylmethyl)dimethoxysilane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . In some cases, high doses of bis(trimethylsilylmethyl)dimethoxysilane can cause toxic or adverse effects, including cell death and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Bis(trimethylsilylmethyl)dimethoxysilane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites and other cellular components. These interactions can have significant effects on overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of bis(trimethylsilylmethyl)dimethoxysilane within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects on biochemical pathways and cellular processes. The localization and accumulation of bis(trimethylsilylmethyl)dimethoxysilane within specific tissues can also impact its overall activity and function.

Subcellular Localization

The subcellular localization of bis(trimethylsilylmethyl)dimethoxysilane is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can interact with enzymes and other biomolecules to exert its effects. These interactions can influence the activity and function of bis(trimethylsilylmethyl)dimethoxysilane, leading to changes in cellular processes and biochemical pathways.

属性

IUPAC Name |

dimethoxy-bis(trimethylsilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28O2Si3/c1-11-15(12-2,9-13(3,4)5)10-14(6,7)8/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBCVSVJXVVUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C[Si](C)(C)C)(C[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452263 | |

| Record name | BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133941-26-1 | |

| Record name | BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

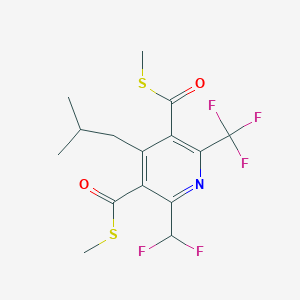

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

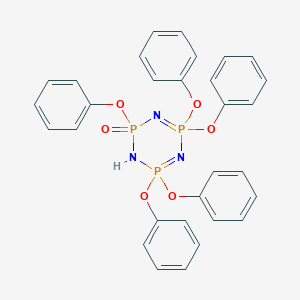

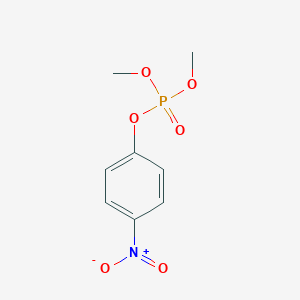

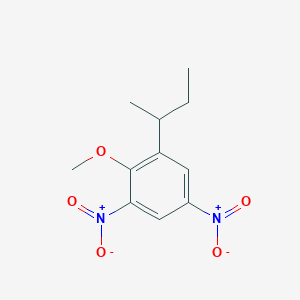

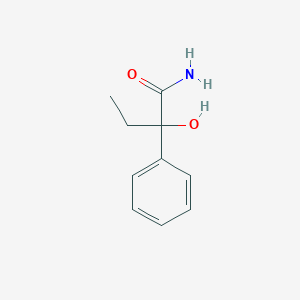

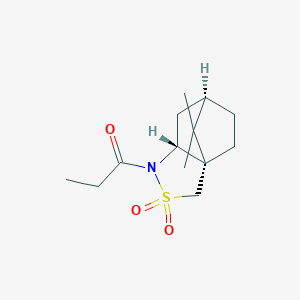

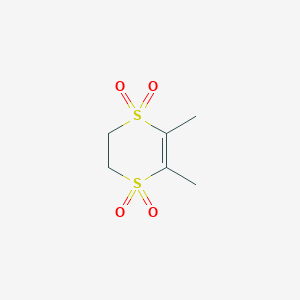

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)